

Clarithromycin stability storage conditions oral suspension preparation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Clarithromycin

CAS No.: 81103-11-9

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Clarithromycin Oral Suspension: Storage, Stability & Preparation

Clarithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. This document details the critical pharmaceutical parameters for its oral suspension form, including storage conditions, preparation protocol, and composition [1] [2] [3].

Storage Conditions & Stability Data

The stability of **clarithromycin** oral suspension is highly dependent on storage conditions both before and after reconstitution. The following table summarizes the key stability parameters.

- Stability of Clarithromycin Oral Suspension

Parameter	Before Reconstitution (Granules)	After Reconstitution (Suspension)
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Shelf Life	Follow manufacturer's expiry date on bottle.	14 days [1] [2] [4]
Storage Temperature	Store at room temperature.	Store at room temperature : 15°C to 30°C (59°F to 86°F) [2] [3] [4].

| **Special Storage Instructions** | Protect from light and excessive moisture. | • **Do not refrigerate** [2] [4]. • **Shake well** before each use [4] [5]. |

Composition & Excipients

Understanding the complete formulation is critical for compatibility and stability studies.

- **Quantitative Composition (Per 5 mL)**

Component	Function	Concentration
Clarithromycin	Active Pharmaceutical Ingredient (API)	125 mg or 250 mg [1] [3]
Sucrose	Sweetener, Bulking Agent	2508.0 mg [1]
Aspartame	Sweetener	20.0 mg [1]

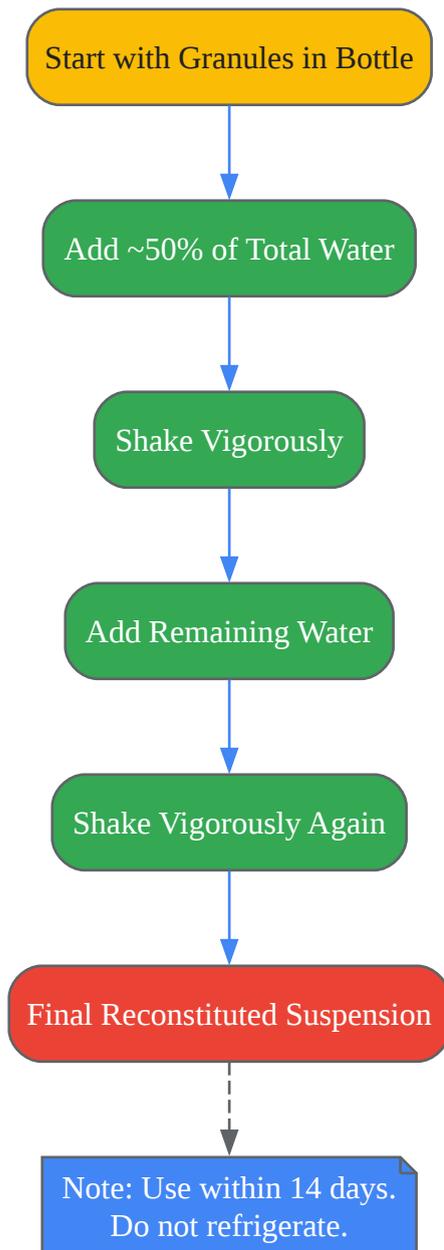
- **Qualitative Excipient List** The formulation also includes citric acid (anhydrous), colloidal silicon dioxide, confectioner's sugar, fruit punch flavor, glyceryl monostearate, hypromellose, maltodextrin, methacrylic acid copolymer dispersion, poloxamer, polyethylene glycol, polysorbate 80, potassium sorbate (preservative), povidone, titanium dioxide, triethyl citrate, and xanthan gum [3].

Experimental Protocol: Reconstitution

This is the standard methodology for preparing the oral suspension from the granular powder, as per the manufacturer's instructions [2].

Title: Reconstitution Workflow for Clarithromycin Oral Suspension

The following diagram outlines the preparation steps:



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Materials:

- Bottle of **clarithromycin** granules.
- Purified water.
- Graduated cylinder.

- Timer.

Methodology:

- **Water Addition (First Half):** Add approximately half of the total volume of water specified in the table below to the bottle containing the **clarithromycin** granules [2].
- **Initial Mixing:** Shake the bottle vigorously to ensure all granules are wet and begin to disperse. This step is critical to avoid clumping.
- **Water Addition (Second Half):** Add the remainder of the required water to the bottle.
- **Final Mixing:** Shake the bottle vigorously again until a homogeneous, white to off-white suspension is formed.
- **Labeling:** Clearly label the bottle with the date of reconstitution and the discard date (14 days from reconstitution).
- **Reconstitution Volumes**

Target Concentration	Final Reconstituted Volume	Amount of Water to Add
125 mg/5 mL	50 mL	29.5 mL [2]
125 mg/5 mL	100 mL	59 mL [2]
250 mg/5 mL	50 mL	28.5 mL [2]
250 mg/5 mL	100 mL	57 mL [2]

Pharmacological & Physicochemical Properties

Key properties relevant for formulation scientists.

- **Physicochemical Properties of Clarithromycin API**

Property	Detail	Reference
Chemical Name	6-O-methylerythromycin	[3]

Molecular Formula	C ₃₈ H ₆₉ NO ₁₃	[3]
Molecular Weight	747.95 g/mol	[3]
Solubility	Soluble in acetone; slightly soluble in methanol, ethanol, and acetonitrile; practically insoluble in water.	[3]
Appearance	White to off-white crystalline powder.	[3]
Mechanism of Action	Binds to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis.	[3]

Critical Quality & Safety Notes

- **Stability Indicating Parameters:** During stability studies, monitor for changes in color, odor, viscosity, and clarity. A significant deviation from the standard "white to off-white" appearance indicates instability. A bitter taste is inherent to the drug but a change in taste profile may also signal degradation [1].
- **Microbiological Quality:** The 14-day in-use shelf life accounts for the potential for microbial contamination after opening. The formulation includes potassium sorbate as a preservative to ensure stability during this period [3].
- **Patient Safety:** The suspension contains sucrose and aspartame, which is important information for patients with diabetes, phenylketonuria, or other related conditions [1].

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To cite this document: Smolecule. [Clarithromycin stability storage conditions oral suspension preparation]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b523945#clarithromycin-stability-storage-conditions-oral-suspension-preparation>]

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